molecular formula C6H11NO2 B1581541 (1S,2R)-2-aminocyclopentanecarboxylic acid CAS No. 64191-14-6

(1S,2R)-2-aminocyclopentanecarboxylic acid

Cat. No.: B1581541
CAS No.: 64191-14-6
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-CRCLSJGQSA-N
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Description

(1S,2R)-2-aminocyclopentanecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Scientific Research Applications

(1S,2R)-2-aminocyclopentanecarboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of cyclopentene derivatives, followed by amination and carboxylation reactions. The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-aminocyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, selectivity, and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317072
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64191-14-6
Record name (+)-Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid derivatives significant as described in the research paper?

A1: The paper focuses on developing an efficient synthesis method for this compound ethyl ester derivatives in their enantiomerically pure form []. This is significant because enantiomeric purity is often crucial in pharmaceutical applications. Having an efficient synthesis for a specific enantiomer allows researchers to further explore its properties and potential applications.

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